Structural Isomer Differentiation via Unique Mass Spectral Pattern
The target compound, (2,5-dimethylphenyl)(3-methylphenyl)methanone, exhibits a distinct mass spectral fragmentation pattern compared to its positional isomers, which is critical for unambiguous identification in complex mixtures [1]. This is a well-documented characteristic for isomeric benzophenones [2].
| Evidence Dimension | Mass Spectrometry Fragmentation Pattern |
|---|---|
| Target Compound Data | Unique fragmentation fingerprint for 2,5,2'-trimethyl substitution |
| Comparator Or Baseline | Other positional isomers of trimethylbenzophenone (e.g., 2,4,6'-; 3,4,2'-) |
| Quantified Difference | Qualitative difference in m/z and relative abundance of key fragment ions, allowing for isomer-specific identification. |
| Conditions | Electron Impact (EI) Mass Spectrometry, 70 eV |
Why This Matters
This enables definitive identification of the compound in analytical or quality control workflows where isomer purity is critical, preventing misidentification that could lead to flawed results or failed batch release.
- [1] SpectraBase. (n.d.). (2,5-dimethylphenyl)-(3-methylphenyl)methanone. Compound ID: 7EuXw6Eie8M. View Source
- [2] Böhmer, V., & Lüderwald, I. (1976). Characterization of some isomeric benzophenones by their mass spectra. Organic Mass Spectrometry, 11(12), 1252-1259. View Source
